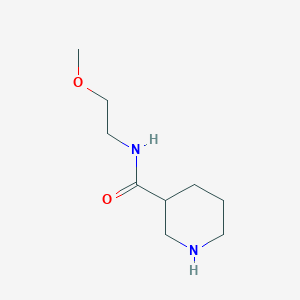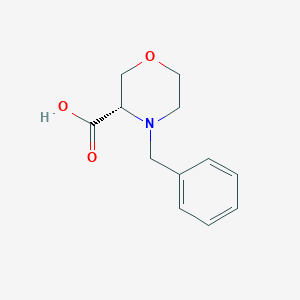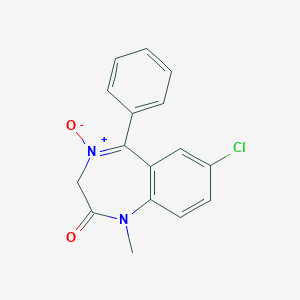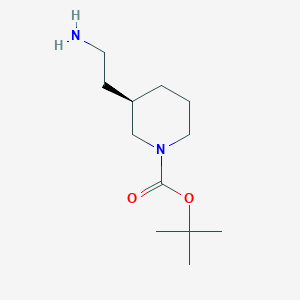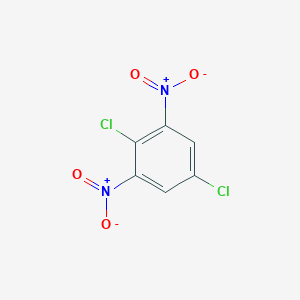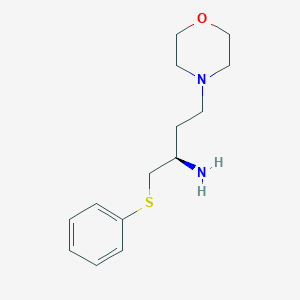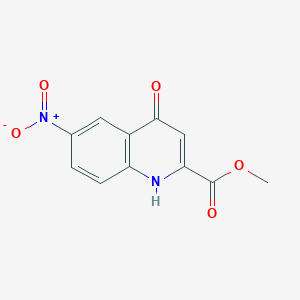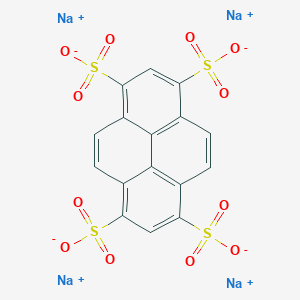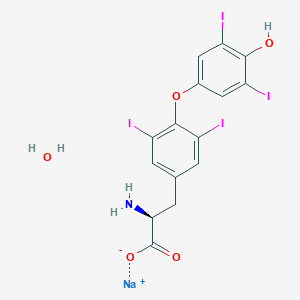
Levotiroxina sódica
Descripción general
Descripción
The major hormone derived from the thyroid gland. Thyroxine is synthesized via the iodination of tyrosines (MONOIODOTYROSINE) and the coupling of iodotyrosines (DIIODOTYROSINE) in the THYROGLOBULIN. Thyroxine is released from thyroglobulin by proteolysis and secreted into the blood. Thyroxine is peripherally deiodinated to form TRIIODOTHYRONINE which exerts a broad spectrum of stimulatory effects on cell metabolism.
Aplicaciones Científicas De Investigación
Tratamiento del hipotiroidismo
La levotiroxina sódica se utiliza clínicamente para tratar el hipotiroidismo, una afección en la que la glándula tiroides no produce suficiente hormona tiroidea para las necesidades del cuerpo . El hipotiroidismo es el segundo trastorno endocrino más común, después de la diabetes, y afecta hasta al 5% de la población general .
Supresión de la secreción de la hormona estimulante del tiroides
Además de tratar el hipotiroidismo, la this compound también se utiliza para suprimir la secreción de la hormona estimulante del tiroides en otras enfermedades tiroideas .
Estudios de biodisponibilidad
La this compound ha sido objeto de estudios de bioequivalencia, que son el método más utilizado para demostrar la intercambiabilidad . Estos estudios tienen como objetivo evaluar el perfil farmacocinético de dos formulaciones de levotiroxina para determinar la bioequivalencia entre ellas .
Síntesis de líquidos iónicos
La this compound se ha utilizado en la síntesis de líquidos iónicos (ILs) para mejorar su solubilidad . En este contexto, [Na][T4] se combinó con cationes de colina [Ch]+ y 1-(2-hidroxietil)-3-metilimidazolio [C2OHMiM]+ para preparar los T4-ILs deseados .
Estudios de solubilidad
Se ha estudiado la solubilidad de la this compound en diferentes soluciones. Por ejemplo, cuando se añade levotiroxina a una solución de tampón fosfato salino (PBS), su solubilidad es notablemente inferior a la del agua .
Mecanismo De Acción
Target of Action
Levothyroxine sodium, also known as Levothyroxine sodium monohydrate, is a synthetic form of thyroxine (T4), a major endogenous hormone secreted by the thyroid gland . The primary targets of Levothyroxine are nearly every cell in the body, but it has a particularly strong effect on the cardiac system . It also binds to a plasma membrane receptor integrin αVβ3 at the Arg-Gly-Asp recognition site .
Mode of Action
Levothyroxine acts as a replacement in deficiency syndromes such as hypothyroidism . It is a synthetically prepared levo-isomer of thyroxine (T4) that acts as a prodrug of T3 in target tissues . T4 and T3 diffuse into the cell nucleus and bind to thyroid receptor proteins attached to DNA . This binding triggers a series of downstream effects including activation of mitogen-activated protein kinase (MAPK; ERK1/2) and causes subsequent effects on cellular/nuclear events including angiogenesis and tumor cell proliferation .
Biochemical Pathways
The regulation of thyroid hormones within the hypothalamic-pituitary-thyroid (HPT) axis is complex, consisting of multiple feedback and feed-forward loops . In response to Thyroid Stimulating Hormone (TSH) release by the pituitary gland, a normally functioning thyroid gland will produce and secrete T4, which is then converted through deiodination into its active metabolite T3 . T4 and T3 act on nearly every cell of the body, affecting metabolic rate, heart rate, and systemic vascular resistance .
Pharmacokinetics
Levothyroxine sodium is primarily absorbed in the small intestine, specifically the jejunum and ileum, within three hours of ingestion . Its bioavailability is about 70% following an oral dose . Once in the circulation, it is almost entirely bound to plasma proteins, which protects it from metabolism or excretion and prolongs its half-life .
Result of Action
Levothyroxine sodium replacement therapy reverses many metabolic disturbances associated with hypothyroidism, including resetting of reduced energy expenditure and metabolic rate, correction of dyslipidemia, improvement in insulin sensitivity and glycemic control, and reversal of a pro-inflammatory and procoagulant state . It also leads to the eventual correction of mood disturbances .
Action Environment
Environmental factors can affect the absorption and efficacy of Levothyroxine sodium. For instance, fasting increases T4 absorption, while malabsorption syndromes and certain foods such as soybeans, milk, and dietary fiber decrease it . Other factors such as pre-existing intestinal disorders or concomitant intakes of certain supplements that contain metal ions or drugs can inhibit the absorption of Levothyroxine into the bloodstream . Furthermore, exposure to direct sunlight can result in more than 60% decomposition of Levothyroxine sodium in solution form .
Direcciones Futuras
Even small differences between LT4 formulations can cause significant changes in TSH levels. This may be a particular concern in vulnerable populations, including elderly, pregnant, and pediatric patients . If the LT4 preparation is changed, TSH levels should be evaluated and, if necessary, the dose of LT4 adjusted .
Análisis Bioquímico
Biochemical Properties
Levothyroxine sodium plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The regulation of thyroid hormones within the hypothalamic-pituitary-thyroid axis is complex, consisting of multiple feedback and feed-forward loops . Levothyroxine sodium replacement therapy for people with hypothyroidism must be considered within this context, as many patients will have residual thyroid activity .
Cellular Effects
Levothyroxine sodium has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Levothyroxine sodium replacement reverses many metabolic disturbances associated with hypothyroidism including resetting of reduced energy expenditure and metabolic rate, correction of dyslipidaemia, improvement in insulin sensitivity and glycaemic control, and reversal of a pro-inflammatory and procoagulant state .
Molecular Mechanism
Levothyroxine sodium exerts its effects at the molecular level through several mechanisms. It is converted into its active metabolite T3 in target tissues, via the actions of deiodinase enzymes . T3 then enters the cell nucleus and binds to DNA-bound thyroid receptors, which regulate gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Levothyroxine sodium change over time. The exposure of Levothyroxine sodium in solution form to direct sunlight for 80 min resulted in more than 60% decomposition . Temperature up to 100°C has no effect .
Dosage Effects in Animal Models
The effects of Levothyroxine sodium vary with different dosages in animal models. For instance, when the correct dose is established, Levothyroxine sodium should not cause adverse reactions in dogs. If the dose is too high, dogs may show symptoms of hyperthyroidism, such as weight loss, hunger, excessive peeing, excessive drinking, and aggressiveness .
Metabolic Pathways
Levothyroxine sodium is involved in several metabolic pathways. The major pathway of thyroid hormone metabolism is through sequential deiodination . This process involves various enzymes and cofactors.
Transport and Distribution
Levothyroxine sodium is transported and distributed within cells and tissues. It is absorbed mainly in the ileum and jejunum . In plasma, Levothyroxine sodium is highly bound to plasma proteins (>99.9%) and distributes within a volume equal approximately to the human body’s total extracellular water volume .
Subcellular Localization
Levothyroxine sodium and its active form T3 diffuse into the cell nucleus and bind to thyroid receptors, which regulate gene transcription . This indicates the subcellular localization of Levothyroxine sodium in the cell nucleus.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Levothyroxine sodium monohydrate involves several steps, including the preparation of intermediates and their subsequent reactions to form the final product. The overall strategy is to introduce the necessary functional groups in a stepwise manner, followed by purification and isolation of the intermediate compounds.", "Starting Materials": [ "L-tyrosine", "Sodium hydroxide", "Sodium nitrite", "Hydrochloric acid", "Sodium iodide", "Sodium thiosulfate", "Sodium carbonate", "Sodium chloride", "Sodium hydroxide", "Sodium bisulfite", "Hydrochloric acid", "Sodium hydroxide", "Sodium iodate", "Sodium bisulfite", "Sodium hydroxide", "Sodium nitrite", "Sodium hydroxide", "Sodium thiosulfate", "Sodium hydroxide", "Sodium carbonate", "Levothyroxine base", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride" ], "Reaction": [ "L-tyrosine is first converted to 3,5-diiodo-L-tyrosine by reacting with sodium hydroxide, sodium nitrite, and hydrochloric acid.", "3,5-diiodo-L-tyrosine is then reacted with sodium iodide and sodium thiosulfate to form 3-iodo-L-tyrosine.", "3-iodo-L-tyrosine is then reacted with sodium carbonate and sodium chloride to form 3-iodo-4-hydroxy-L-phenylalanine.", "3-iodo-4-hydroxy-L-phenylalanine is then reacted with sodium hydroxide and sodium bisulfite to form 3-iodo-4-hydroxy-L-phenylalanine sulfate.", "3-iodo-4-hydroxy-L-phenylalanine sulfate is then oxidized with sodium iodate and sodium bisulfite to form 3,5-diiodo-4-hydroxy-L-phenylalanine sulfate.", "3,5-diiodo-4-hydroxy-L-phenylalanine sulfate is then reduced with sodium hydroxide and sodium nitrite to form levothyroxine base.", "Levothyroxine base is then reacted with hydrochloric acid to form levothyroxine hydrochloride.", "Levothyroxine hydrochloride is then reacted with sodium hydroxide and sodium chloride to form levothyroxine sodium.", "Levothyroxine sodium is finally reacted with water to form levothyroxine sodium monohydrate." ] } | |
Número CAS |
25416-65-3 |
Fórmula molecular |
C15H13I4NNaO5 |
Peso molecular |
817.87 g/mol |
Nombre IUPAC |
sodium;(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate;pentahydrate |
InChI |
InChI=1S/C15H11I4NO4.Na.H2O/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;;/h1-2,4-5,12,21H,3,20H2,(H,22,23);;1H2/t12-;;/m0../s1 |
Clave InChI |
VSGRWOHSMUGJIF-LTCKWSDVSA-N |
SMILES isomérico |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)O)N.O.[Na] |
SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.O.[Na+] |
SMILES canónico |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N.O.[Na] |
| 31178-59-3 55-03-8 |
|
Pictogramas |
Health Hazard |
Sinónimos |
3,5,3',5'-Tetraiodothyronine Berlthyrox Dexnon Eferox Eltroxin Eltroxine Euthyrox Eutirox L Thyrox L Thyroxin beta L Thyroxin Henning L Thyroxine L Thyroxine Roche L-3,5,3',5'-Tetraiodothyronine L-Thyrox L-Thyroxin beta L-Thyroxin Henning L-Thyroxine L-Thyroxine Roche Lévothyrox Levo T Levo-T Levothroid Levothyroid Levothyroxin Deladande Levothyroxin Delalande Levothyroxine Levothyroxine Sodium Levoxine Levoxyl Novothyral Novothyrox O-(4-Hydroxy-3,5-diiodophenyl) 3,5-diiodo-L-tyrosine O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodotyrosine Oroxine Sodium Levothyroxine Synthroid Synthrox T4 Thyroid Hormone Thevier Thyrax Thyroid Hormone, T4 Thyroxin Thyroxine Tiroidine Tiroxina Leo Unithroid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes levothyroxine sodium monohydrate undesirable in a pharmaceutical formulation?
A1: Levothyroxine sodium pentahydrate (C₁₅H₁₀I₄NNaO₄⋅5H₂O) can partially dehydrate under realistic storage conditions (40°C/0% relative humidity for 3 hours) to form the monohydrate []. The crystal structure of levothyroxine sodium monohydrate (C₁₅H₁₀I₄NNaO₄⋅H₂O) suggests it is highly reactive []. This reactivity could lead to chemical degradation of the active pharmaceutical ingredient and is therefore undesirable.
Q2: How do common excipients affect the stability of levothyroxine sodium pentahydrate?
A2: Research has shown that both the hygroscopicity and acidity of excipients can significantly impact the stability of levothyroxine sodium pentahydrate []:
- Hygroscopic excipients: Materials like povidone can dehydrate levothyroxine sodium pentahydrate even in sealed containers, leading to the formation of the less stable monohydrate [].
- Acidic excipients: These excipients promote the disproportionation of levothyroxine sodium pentahydrate, resulting in the formation of levothyroxine (free acid) []. This degradation pathway was especially pronounced with excipients like lactose monohydrate, microcrystalline cellulose, and croscarmellose sodium [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


